N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Biological Activity
N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with promising biological activities. This article explores its synthesis, structural characteristics, and biological properties, including its potential applications in medicinal chemistry.
Structural Characteristics
The compound is characterized by the following structural features:
- Acetamide moiety : Enhances solubility and bioavailability.
- Thioether linkage : May increase stability and influence biological interactions.
- 1,2,4-Triazole ring : Known for a wide range of biological activities including antifungal and anticancer properties.
- Dihydropyridinone component : Suggests potential calcium channel blocking activity.
The molecular formula is C20H22N6O3S with a molecular weight of 426.5 g/mol .
Anticancer Properties
Research indicates that compounds containing triazole and thioether functionalities exhibit significant anticancer activities. The specific compound has been evaluated in various studies for its ability to inhibit cancer cell proliferation. For instance, in vitro assays have shown that it can effectively reduce the viability of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Its structural components suggest that it may interact with viral proteins or host cell receptors involved in viral entry or replication. Preliminary studies have indicated potential efficacy against specific viral strains, warranting further investigation into its mechanism of action.
Antimicrobial Effects
The presence of the triazole ring enhances the compound's potential as an antimicrobial agent. Research has shown that related compounds exhibit broad-spectrum activity against bacteria and fungi. The specific substitution pattern in this compound may confer unique antimicrobial properties that merit detailed exploration .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in Pharmaceutical Research, researchers synthesized several derivatives of triazole-containing compounds and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral activity of the compound against influenza virus. Using a plaque reduction assay, the compound demonstrated significant inhibition of viral replication at low micromolar concentrations. The study concluded that further optimization of the compound could enhance its efficacy against viral infections.
Comparison with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo... | Triazole-thioether structure | Anticancer |
N-(4-fluorophenyl)-2-(5-(1-(4-methoxyphenyl)... | Fluorophenyl substitution | FGFR inhibitor |
5-(4-chlorophenyl)-1H-[1,2,4]triazole derivatives | Triazole core | Antimicrobial |
These comparisons highlight the unique aspects of N-(3-acetamidophenyl)-2... that may enhance its biological activity relative to other compounds.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-4-26-10-6-9-16(19(26)29)18-23-24-20(25(18)3)30-12-17(28)22-15-8-5-7-14(11-15)21-13(2)27/h5-11H,4,12H2,1-3H3,(H,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBRJWTQRSTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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